4-甲氧基-3-甲基-N-(3-(6-(甲磺酰基)吡啶并哒嗪-3-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

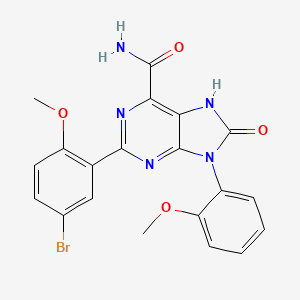

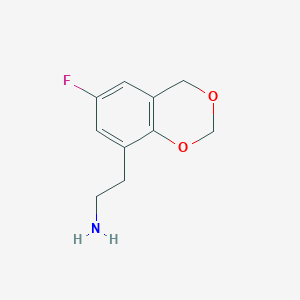

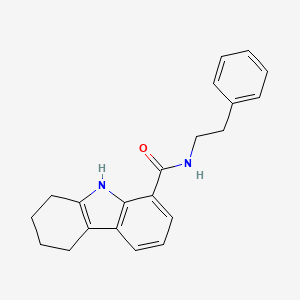

The compound 4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often synthesized for their potential therapeutic applications, including as enzyme inhibitors, anticancer agents, and antioxidants .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with various alkylating or arylating agents. For instance, the synthesis of a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides was achieved by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides . Similarly, other research has reported the synthesis of benzenesulfonamide derivatives starting from different substituted benzaldehydes or diketones, followed by condensation or cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and sometimes crystallography. For example, Schiff base benzenesulfonamide derivatives have been characterized by MS, IR, NMR, and crystallographically to determine their solid-state structure and solution behavior . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including cycloadditions, condensations, and tautomerism, which can affect their biological activity. The tautomerism in Schiff base ligands, for example, is important for their photochromic and thermochromic characteristics, which involve proton transfer . The reactivity of these compounds is also influenced by the substituents on the aromatic rings, which can be tailored to enhance specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Compounds with methoxy substituents on the aromatic ring have been observed to display greater antioxidant activity . The inhibitory effects of these compounds on enzymes like acetylcholinesterase and carbonic anhydrase are also significant, with some showing competitive inhibition and forming irreversible enzyme-inhibitor complexes . These properties are essential for the development of therapeutic agents targeting specific diseases.

科学研究应用

光动力治疗应用

与查询化学品相似的化合物,特别是那些包含苯磺酰胺基团的化合物,已被合成并评估其在光动力治疗中的潜力。一项研究详细介绍了用苯磺酰胺衍生物基团取代的新型锌酞菁的合成,展示了它们的高单线态氧量子产率。这些化合物表现出有希望的光物理和光化学性质,使其适用于癌症治疗的 II 型光动力治疗应用 (Pişkin, Canpolat, & Öztürk, 2020)。

抗菌和抗肿瘤活性

苯磺酰胺衍生物研究的另一个方面集中在其生物活性上。一系列新型苯磺酰胺表现出显着的细胞毒活性并抑制碳酸酐酶,这对于进一步的抗肿瘤活性研究至关重要 (Gul 等,2016)。类似地,已经合成和表征了磺酰胺杂化物,显示出相当大的酶抑制潜力和抗氧化活性,表明它们的治疗潜力 (Kausar 等,2019)。

化学合成和土壤迁移性研究

磺酰胺的用途延伸到合成化学,其中 N-取代苯磺酰胺用作生产各种功能分子的中间体。这些化合物在有机合成中发挥着重要作用,证明了磺酰胺在化学反应中的多功能性 (Familoni, 2002)。此外,关于磺酰脲类除草剂在土壤中的迁移性的研究突出了具有苯磺酰胺官能团的化合物的环境行为,提供了对它们在农业环境中的持久性和迁移的见解 (Beckie & McKercher, 1990)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-methoxy-3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-13-11-16(7-9-18(13)27-2)29(25,26)22-15-6-4-5-14(12-15)17-8-10-19(21-20-17)28(3,23)24/h4-12,22H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHNBRABJQLTKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2546387.png)

![4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2546392.png)

![5-Fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine](/img/structure/B2546396.png)

![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)

![N-(2,6-difluorophenyl)-4-(4-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2546406.png)